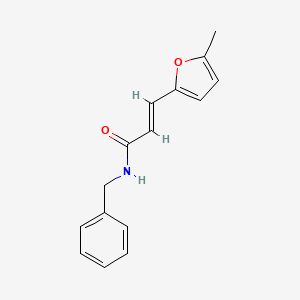

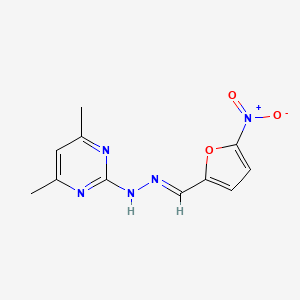

![molecular formula C17H14N4O2 B5525212 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide belongs to a class of organic compounds known for their complex structures and significant pharmacological activities. The pyridazinyl and pyridinyl groups suggest a compound with a basis in heterocyclic chemistry, which is fundamental to medicinal chemistry and material sciences.

Synthesis Analysis

The synthesis of pyridazin-3-one derivatives, which are structurally related to 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide, involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process results in high yields and showcases the diversity in the formation of pyridazinone structures through various organic reactions (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide have been explored. For example, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows two nearly planar pyridine subunits connected through a hydrazo-bridge, illustrating common structural features that may also be relevant to our compound of interest (Kucharska et al., 2013).

Chemical Reactions and Properties

Compounds like 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide may undergo various chemical reactions, including intramolecular cyclization mechanisms assisted by radical intermediates, which are crucial for forming the complex structures seen in this class of chemicals. The photoreaction studies of related compounds provide insights into potential reactivity and chemical transformations (Park et al., 2001).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Development of Selective Receptor Antagonists : Researchers have synthesized derivatives that exhibit potent and selective antagonistic activities on specific receptors, showing promise for therapeutic applications such as anxiolytic agents (Cosford et al., 2003).

- Novel Synthetic Routes : A general synthesis route for a novel class of pyridazin-3-one derivatives has been established, demonstrating the compound's utility in generating a variety of structurally diverse molecules with potential biological activities (Ibrahim & Behbehani, 2014).

- Catalytic Applications : Divergent palladium iodide-catalyzed multicomponent carbonylative approaches have been utilized to synthesize functionalized isoindolinone and isobenzofuranimine derivatives, showcasing the compound's versatility in organic synthesis (Mancuso et al., 2014).

Biological and Pharmacological Applications

- Molecular Docking and Screening : A series of novel pyridine and fused pyridine derivatives, starting from a related compound, have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. These derivatives exhibited antimicrobial and antioxidant activity, indicating their potential in drug development (Flefel et al., 2018).

- Antimicrobial and Antioxidant Activities : Research has also focused on the synthesis of various derivatives that display significant antimicrobial and antioxidant properties, further illustrating the compound's utility in creating new therapeutic agents (Abou-Elmagd et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-12-7-8-16(21-20-12)23-15-6-2-4-13(10-15)17(22)19-14-5-3-9-18-11-14/h2-11H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHPWNYHYGHNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

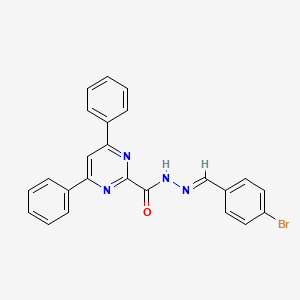

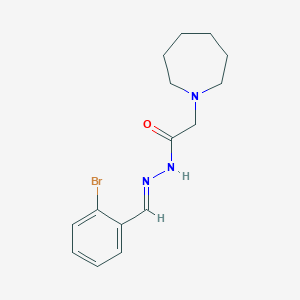

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

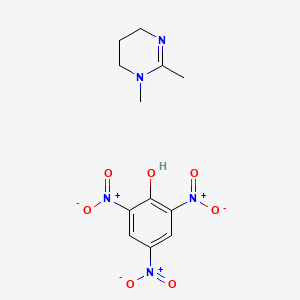

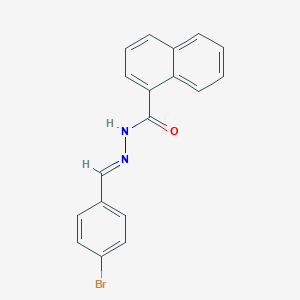

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

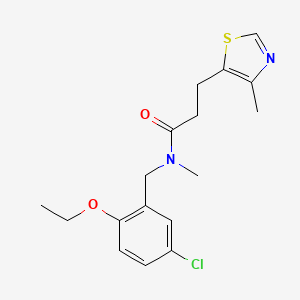

![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)